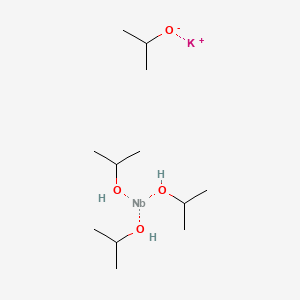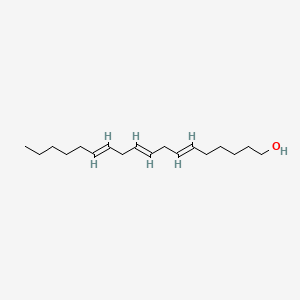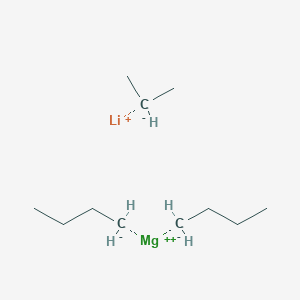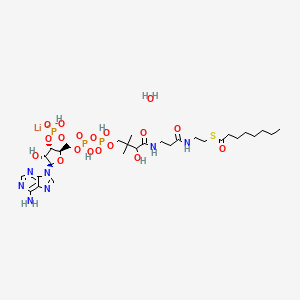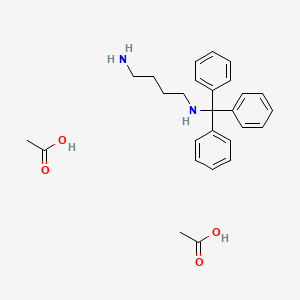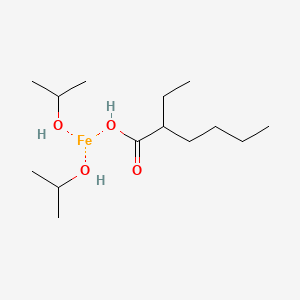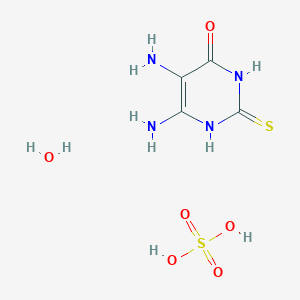
4,5-Diamino-6-hydroxy-2-mercaptopyrimidine hemisulfate salt hydrate, 97%
Overview
Description
4,5-Diamino-6-hydroxy-2-mercaptopyrimidine hemisulfate salt hydrate is a pyrimidine derivative . It has an empirical formula of C4H6N4OS · 0.5H2SO4 · xH2O and a molecular weight of 207.22 (anhydrous basis) .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES string [H]O [H].OS (O) (=O)=O.Nc1nc (S)nc (O)c1N . The effects of pH and solvents, hydrogen bonding, and tautomeric forms on its structure have been discussed .Physical And Chemical Properties Analysis
This compound is a solid with a melting point of 235 °C (dec.) (lit.) . Its InChI key is FPNMSAFUGFYKCX-UHFFFAOYSA-N .Scientific Research Applications
Phase Transition Enthalpies of Salt Hydrates
Research on salt hydrates, including similar compounds, has highlighted their significance in the study of solid-liquid phase change materials (PCMs). These materials are crucial for energy storage applications due to their high phase transition enthalpies and cost-effectiveness. Understanding the phase transition enthalpies of these compounds, including their preparation and calorimetry, is vital for developing efficient PCMs (Schmit et al., 2020).
Structural Characteristics of Antifolate Compounds
Antifolate compounds, which share structural similarities with pyrimidine derivatives, are important in treating infections and cancer due to their inhibition of dihydrofolate reductase (DHFR). Research on the structural analysis of small-molecule antifolates has provided insights into the preferred molecular conformations and interactions, essential for drug design and development (Schwalbe & Cody, 2006).
Applications of Salt Hydrates in Environmental and Energy Fields
The use of salt hydrates extends to environmental management, where their unique physicochemical properties, such as adsorption capacities and thermal stability, are leveraged. For instance, encapsulated salt hydrate phase change materials have been studied for their potential in high thermal storage density and thermal conductivity, indicating their promising applications in renewable energy utilization and environmental remediation (Hui et al., 2020).
Tautomeric Equilibria Influenced by Molecular Interactions
The study of tautomeric equilibria in nucleic acid bases and related compounds, including pyrimidine derivatives, emphasizes the effect of molecular interactions on tautomeric stability. This research area is crucial for understanding the biochemical properties and functions of these compounds in biological systems (Person et al., 1989).
properties
IUPAC Name |
5,6-diamino-2-sulfanylidene-1H-pyrimidin-4-one;sulfuric acid;hydrate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N4OS.H2O4S.H2O/c5-1-2(6)7-4(10)8-3(1)9;1-5(2,3)4;/h5H2,(H4,6,7,8,9,10);(H2,1,2,3,4);1H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPNMSAFUGFYKCX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(NC(=S)NC1=O)N)N.O.OS(=O)(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10N4O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,6-diamino-2-sulfanylidene-1H-pyrimidin-4-one;sulfuric acid;hydrate | |
CAS RN |
207226-25-3, 304851-89-6 | |
| Record name | 4(1H)-Pyrimidinone, 5,6-diamino-2,3-dihydro-2-thioxo-, sulfate, hydrate (2:1:?) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=207226-25-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 304851-89-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



